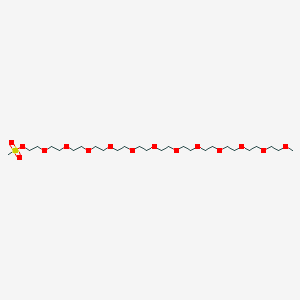

m-PEG13-Ms

Overview

Description

m-PEG13-Ms, also known as methoxy polyethylene glycol 13 mesylate, is a polyethylene glycol derivative containing a mesyl group. The mesyl group is a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases the water solubility of compounds in aqueous media .

Mechanism of Action

Target of Action

m-PEG13-Ms is a PEG linker containing a mesyl group . The primary target of this compound is the mesyl group, which is a good leaving group for nucleophilic substitution reactions . This property allows this compound to interact with various compounds and increase their water solubility .

Mode of Action

The mode of action of this compound involves its interaction with its targets through nucleophilic substitution reactions . The mesyl group in this compound acts as a leaving group, facilitating the reaction and forming a new bond with the nucleophile . This interaction results in the formation of a new compound with increased water solubility .

Biochemical Pathways

This compound has been found to be involved in the regulation of inflammatory responses. For instance, Peg13, a long non-coding RNA, has been shown to mitigate the inflammatory response by reducing the release of proinflammatory cytokines HMGB1 and IL-6 in sepsis . It does this by acting as a sponge for miR-20a-5p, thereby increasing the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG linker. The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . This property can enhance the bioavailability of the compound by improving its solubility and distribution in the body .

Result of Action

The result of this compound action is the modulation of the inflammatory response. By sponging miR-20a-5p and upregulating XIAP, Peg13 reduces the release of proinflammatory cytokines HMGB1 and IL-6 . This anti-inflammatory action can be beneficial in conditions like sepsis, where controlling inflammation is crucial .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of nucleophilic substitution reactions involving the mesyl group . Furthermore, the presence of other compounds in the environment can also influence the action of this compound, as they may compete with the compound for the same targets .

Biochemical Analysis

Biochemical Properties

m-PEG13-Ms plays a crucial role in biochemical reactions due to its mesyl group. This group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions . The hydrophilic PEG spacer in this compound increases the water solubility of compounds in aqueous media .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its mesyl group, which can undergo nucleophilic substitution reactions with thiol and amino groups . This allows this compound to bind to various biomolecules, potentially influencing their function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG13-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-PEG13-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the polyethylene glycol backbone can undergo oxidation under harsh conditions.

Major Products

The major products of nucleophilic substitution reactions involving this compound are the corresponding substituted polyethylene glycol derivatives. For example, reaction with an amine would yield a polyethylene glycol amine derivative .

Scientific Research Applications

m-PEG13-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants.

Comparison with Similar Compounds

Similar Compounds

m-PEG12-Ms: A similar compound with one less ethylene glycol unit.

m-PEG14-Ms: A similar compound with one more ethylene glycol unit.

m-PEG13-acid: Contains a terminal carboxylic acid group instead of a mesyl group.

Uniqueness

m-PEG13-Ms is unique due to its specific chain length and the presence of the mesyl group, which provides a balance between hydrophilicity and reactivity. This makes it particularly useful in applications where both solubility and reactivity are important .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPOVWOBYWMPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

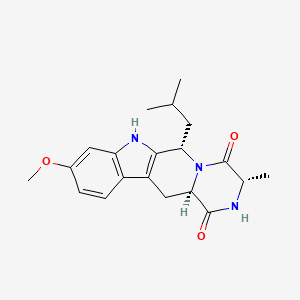

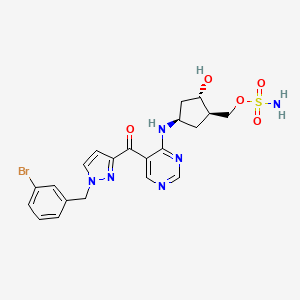

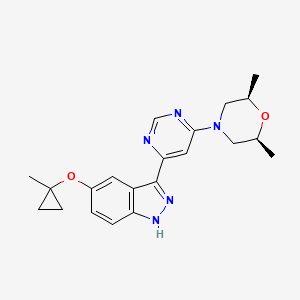

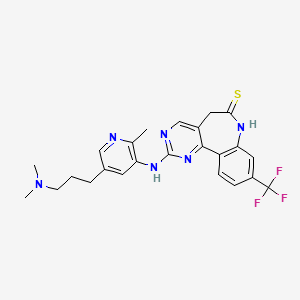

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)